Cas no 143259-56-7 (tert-butyl 3-bromo-1H-indole-1-carboxylate)
tert-butyl 3-bromo-1H-indole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 3-bromo-1H-indole-1-carboxylate
- 1-Boc-3-bromoindole
- 1H-Indole-1-carboxylic acid, 3-bromo-, 1,1-dimethylethyl ester
- 3-Bromoindole-1-carboxylic acid tert-butyl ester
- tert-butyl 3-bromoindole-1-carboxylate
- 3-bromoindole, n-boc protected
- 3-Bromo-indole-1-carboxylic acid tert-Butyl ester
- PubChem13473
- DMNYMGSBBRRGOW-UHFFFAOYSA-N
- EBD31309
- OR1723
- PS-7153
- A808046
- t-butyl 3-bromo-1h-indole-1-carboxylate
- AMY7550
- MFCD05864772
- tert-butyl3-bromo-1h-indole-1-carboxylate
- AKOS015838295
- J-007783
- SCHEMBL1055676
- SY005985
- FT-0630095
- n-boc-3-bromoindole
- 143259-56-7
- DTXSID10602357
- AC-7383
- MB03667
- Ethyl2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)acetate
- CS-W003256
- DB-011841
- tert-butyl 3-bromo-1H-indole-1-carboxylate
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- MDL: MFCD05864772
- Inchi: 1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-8-10(14)9-6-4-5-7-11(9)15/h4-8H,1-3H3
- InChI Key: DMNYMGSBBRRGOW-UHFFFAOYSA-N
- SMILES: BrC1=CN(C(=O)OC(C)(C)C)C2C=CC=CC=21
Computed Properties
- Exact Mass: 295.02100
- Monoisotopic Mass: 295.021
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.2
- XLogP3: 4
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 367.8°C at 760 mmHg
- Flash Point: 176.3℃
- Refractive Index: 1.576
- Solubility: Insuluble (6.5E-3 g/L) (25 ºC),
- PSA: 31.23000
- LogP: 4.18700
tert-butyl 3-bromo-1H-indole-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H332-H335
- Warning Statement: P280;P305+P351+P338
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
tert-butyl 3-bromo-1H-indole-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl 3-bromo-1H-indole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034920-5g |
1-Boc-3-bromoindole |
143259-56-7 | 97% | 5g |
£59.00 | 2022-03-01 | |
| Fluorochem | 034920-10g |
1-Boc-3-bromoindole |
143259-56-7 | 97% | 10g |
£106.00 | 2022-03-01 | |
| Fluorochem | 034920-25g |
1-Boc-3-bromoindole |
143259-56-7 | 97% | 25g |
£234.00 | 2022-03-01 | |
| Alichem | A199003956-250mg |
1-Boc-3-bromoindole |
143259-56-7 | 98% | 250mg |
$700.40 | 2022-04-02 | |
| Alichem | A199003956-500mg |
1-Boc-3-bromoindole |
143259-56-7 | 98% | 500mg |
$1,019.20 | 2022-04-02 | |
| Alichem | A199003956-1g |
1-Boc-3-bromoindole |
143259-56-7 | 98% | 1g |
$1,685.00 | 2022-04-02 | |
| AstaTech | 55759-5/G |
1-BOC-3-BROMOINDOLE |
143259-56-7 | 97% | 5/G |
$58 | 2022-06-02 | |
| AstaTech | 55759-25/G |
1-BOC-3-BROMOINDOLE |
143259-56-7 | 97% | 25/G |
$223 | 2022-06-02 | |
| AstaTech | 55759-100/G |
1-BOC-3-BROMOINDOLE |
143259-56-7 | 97% | 100/G |
$678 | 2022-06-02 | |
| TRC | B643958-100mg |
1-Boc-3-bromoindole |
143259-56-7 | 100mg |
$ 64.00 | 2023-04-18 |
tert-butyl 3-bromo-1H-indole-1-carboxylate Suppliers
tert-butyl 3-bromo-1H-indole-1-carboxylate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on tert-butyl 3-bromo-1H-indole-1-carboxylate
tert-butyl 3-bromo-1H-indole-1-carboxylate (CAS No. 143259-56-7)
tert-butyl 3-bromo-1H-indole-1-carboxylate, also known by its CAS number 143259-56-7, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is a derivative of indole, a heterocyclic aromatic compound with a nitrogen atom at position 1 and a five-membered ring fused to a benzene ring. The presence of the tert-butyl group at position 1 and the bromine atom at position 3 introduces unique electronic and steric properties, making it an invaluable building block in various chemical transformations.
The synthesis of tert-butyl 3-bromo-1H-indole-1-carboxylate typically involves multi-step processes, often starting from indole derivatives. Recent advancements in catalytic methods and transition-metal-mediated reactions have enabled more efficient and selective syntheses of this compound. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the introduction of the bromine substituent at position 3 with high regioselectivity. These methods not only enhance the purity of the final product but also reduce the environmental footprint of the synthesis process.
In terms of applications, tert-butyl 3-bromo-1H-indole-1-carboxylate has found extensive use in drug discovery programs. Its indole core is a common structural motif in numerous bioactive compounds, including kinase inhibitors, protease inhibitors, and GPCR modulators. The bromine substituent at position 3 serves as an excellent leaving group, enabling various substitution reactions to introduce diverse functional groups. This property makes it an ideal substrate for constructing complex molecular architectures with tailored pharmacokinetic profiles.
Recent studies have highlighted the potential of tert-butyl 3-bromo-1H-indole-1-carboxylate in the development of fluorescent probes for bioimaging applications. The indole moiety exhibits strong fluorescence under UV light, and the tert-butyl group enhances solubility and stability in biological media. Researchers have successfully utilized this compound as a precursor for designing sensors that can detect metal ions or pH changes within living cells. Such applications underscore its importance in advancing diagnostic tools and therapeutic agents.
Beyond its role in medicinal chemistry, tert-butyl 3-bromo-1H-indole-1-carboxylate has also been explored in materials science. Its ability to form self-assembled monolayers and coordinate with metal ions makes it a promising candidate for constructing advanced materials such as organic semiconductors and metallopolymers. Recent findings suggest that incorporating this compound into polymer frameworks can significantly improve their electronic properties, paving the way for its use in next-generation electronic devices.
The versatility of tert-butyl 3-bromo-1H-indole-1-carboxylate is further exemplified by its application in click chemistry. The bromine substituent at position 3 can undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling rapid assembly of complex molecules with high efficiency. This approach has been instrumental in streamlining the synthesis of macrocyclic compounds and supramolecular assemblies, which are critical for developing advanced drug delivery systems.
In conclusion, tert-butyl 3-bromo-1H-indole-1-carboxylate (CAS No. 143259-56-7) stands out as a pivotal compound in modern chemical research. Its unique structure, combined with recent advancements in synthetic methodologies and application-oriented studies, positions it as a key player in drug discovery, materials science, and diagnostic technologies. As research continues to uncover new avenues for its utilization, this compound is poised to make even greater contributions to the advancement of science and technology.
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